Saxagliptin Hydrochloride
Description
Historical Context of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors in Diabetes Therapy
The foundation for the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors was laid in the early 20th century with the discovery of "incretins," factors secreted from the gut that regulate pancreatic endocrine secretion. bjcardio.co.uk In the 1960s, it was observed that the insulin (B600854) response to an oral glucose load was significantly greater than the response to an equivalent intravenous dose, a phenomenon termed the "incretin effect". bjcardio.co.uk
The therapeutic potential of this discovery remained largely untapped until the 1990s, when the enzyme dipeptidyl peptidase-4 (DPP-4) was identified as the key inactivator of the primary incretin (B1656795) hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.gov This finding established DPP-4 as a viable therapeutic target. wikipedia.org Inhibiting DPP-4 could prolong the action of endogenous incretins, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon (B607659) release. nih.govwikipedia.org
This led to the development of small, orally available molecules with DPP-4 inhibitory action. nih.gov Early research in the 1990s demonstrated that DPP-4 inhibitors could improve glycemia in animal models. nih.gov The first clinical studies in humans with type 2 diabetes followed in the 2000s, confirming the glucose-lowering effects of this new class of drugs. nih.gov Sitagliptin (B1680988) became the first DPP-4 inhibitor to receive FDA approval in 2006, heralding a new therapeutic approach in diabetes management. nih.govwikipedia.org The class of drugs, also known as "gliptins," offered a novel mechanism focused on enhancing the body's own glucose control systems. wikipedia.orgwikipedia.org
Saxagliptin (B632) Hydrochloride: Developmental Trajectory and Regulatory Milestones
The development of saxagliptin was initially undertaken solely by Bristol-Myers Squibb. wikipedia.org In 2007, a strategic collaboration was formed with AstraZeneca to co-develop the final compound and collaborate on its marketing. wikipedia.org
A New Drug Application (NDA) for saxagliptin was submitted to the U.S. Food and Drug Administration (FDA) in June 2008. wikipedia.org The application was supported by a comprehensive development program that included eight randomized trials. wikipedia.org
Key regulatory approvals for saxagliptin (marketed as Onglyza) followed:
U.S. Food and Drug Administration (FDA): Approved on July 31, 2009, as an adjunct to diet and exercise to improve glycemic control in adults with type 2 diabetes. wikipedia.orgfda.govdrugs.com
European Medicines Agency (EMA): Licensed for use across the European Union on December 1, 2009. wikipedia.org A similar application had been submitted to the EMA on July 1, 2008. europa.eu
Health Canada: Approved on September 14, 2009. tga.gov.au
Fixed-dose combination products were also developed and approved. Kombiglyze XR, a combination of saxagliptin and metformin (B114582) hydrochloride extended-release, was approved by the FDA on November 5, 2010. fda.govdrugs.com Later, a fixed-dose combination of saxagliptin and dapagliflozin (B1669812) (Qtern) received approval from the European Commission in July 2016. astrazeneca.com
| Regulatory Body | Product Name | Active Ingredient(s) | Approval Date |
| U.S. FDA | Onglyza | Saxagliptin | July 31, 2009 drugs.com |
| European Medicines Agency (EMA) | Onglyza | Saxagliptin | December 1, 2009 wikipedia.org |
| U.S. FDA | Kombiglyze XR | Saxagliptin and Metformin HCl | November 5, 2010 drugs.com |
| European Commission | Qtern | Saxagliptin and Dapagliflozin | July 19, 2016 astrazeneca.com |
Current Research Landscape and Academic Significance of Saxagliptin Hydrochloride
The academic significance of this compound lies in its targeted mechanism of action within the incretin pathway, providing a valuable tool for studying and managing type 2 diabetes. drugbank.comresearchgate.net Research has consistently focused on its efficacy in improving glycemic control, both as a standalone therapy and in combination with other established antidiabetic agents. ijbcp.comnih.gov
Pivotal Phase III clinical trials have demonstrated that saxagliptin significantly reduces key glycemic parameters, including glycosylated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG), compared to placebo. nih.govtandfonline.com These effects have been observed across a broad range of patient populations, irrespective of age, gender, race, or body mass index. tandfonline.com
Efficacy Findings from Key Clinical Trials:
A substantial body of research has evaluated the glycemic efficacy of saxagliptin. The following table summarizes results from key 24-week, placebo-controlled trials.
| Trial Type | Baseline HbA1c (Mean) | Treatment Group | Placebo-Adjusted Mean Change in HbA1c | Reference |
| Monotherapy | 7.9% | Saxagliptin 5 mg | -0.5% to -0.7% | nih.govmedcentral.com |
| Add-on to Metformin | 8.1% | Saxagliptin 5 mg | -0.8% | medcentral.comeuropa.eu |
| Add-on to Thiazolidinedione (TZD) | 8.4% | Saxagliptin 5 mg | -0.9% | tandfonline.com |
| Add-on to Glyburide (B1671678) | 8.4% | Saxagliptin 5 mg | -0.6% | tandfonline.com |
Further research has included active-comparator trials. A 52-week study comparing saxagliptin to the sulfonylurea glipizide (B1671590), both as add-on therapy to metformin, demonstrated that saxagliptin was non-inferior in reducing HbA1c. tandfonline.com An 18-week study also compared saxagliptin 5 mg to sitagliptin 100 mg as add-on therapy to metformin. europa.eu The current research landscape continues to explore the pleiotropic effects of DPP-4 inhibition beyond glycemic control, such as potential impacts on endothelial function, oxidative stress, and inflammation. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2.ClH/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17;/h10-15,23H,1-7,9,20H2;1H/t10?,11?,12-,13+,14+,15-,17?,18?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAZNHHHYVBVBR-NHKADLRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34CC5CC(C3)CC(C5)(C4)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50991191 | |
| Record name | Saxagliptin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50991191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709031-78-7 | |
| Record name | Saxagliptin hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0709031787 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Saxagliptin hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50991191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SAXAGLIPTIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8J84YIX6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Biochemical Mechanisms of Action
Dipeptidyl Peptidase-4 (DPP-4) Inhibition by Saxagliptin (B632) Hydrochloride
Saxagliptin hydrochloride targets and inhibits the DPP-4 enzyme, a serine exopeptidase responsible for the rapid inactivation of incretin (B1656795) hormones. researchgate.netrcsb.org This inhibition leads to an increase in the levels and duration of action of active incretin hormones, particularly glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). rcsb.orgdrugbank.compatsnap.com
Enzyme Kinetics and Binding Characteristics
In vitro studies have demonstrated that saxagliptin is a highly potent inhibitor of DPP-4. tandfonline.com Its potency is significantly greater than that of other DPP-4 inhibitors like sitagliptin (B1680988) and vildagliptin. tandfonline.comselleckchem.com The major metabolite of saxagliptin, 5-hydroxy saxagliptin, is also an active DPP-4 inhibitor, although it is about half as potent as the parent compound. tandfonline.comtga.gov.au
Interactive Table:
Saxagliptin's interaction with DPP-4 is characterized by a reversible, covalent binding mechanism. researchgate.netacs.org It forms a covalent bond with the serine hydroxyl group (Ser630) within the catalytic triad (B1167595) of the DPP-4 active site. researchgate.netrcsb.org This interaction is facilitated by the nitrile group of saxagliptin and is described as a histidine-assisted covalent bond. drugbank.com Although covalent, the bond is reversible, allowing for the eventual dissociation of the inhibitor from the enzyme. researchgate.netacs.org This contrasts with irreversible covalent inhibitors. researchgate.net
The inhibition of DPP-4 by saxagliptin is time-dependent, characterized by a slow dissociation from the enzyme's active site. tandfonline.comnih.govresearchgate.net This prolonged binding contributes to its extended duration of action, allowing for once-daily administration. rcsb.orgfrontiersin.org The dissociation half-life (t1/2) of saxagliptin from DPP-4 is significantly longer than that of some other DPP-4 inhibitors. nih.govresearchgate.net
Interactive Table:
The dissociation rate constant (Koff) for saxagliptin has been found to be significantly slower than that of other DPP-4 inhibitors. if-pan.krakow.pl
Reversible Covalent Inhibition Mechanism of DPP-4 by this compound
Specificity Against Other Dipeptidyl Peptidases (DPP-8, DPP-9)
Saxagliptin exhibits high selectivity for DPP-4 over other related enzymes, such as DPP-8 and DPP-9. tandfonline.comselleckchem.com The concentrations of saxagliptin required to inhibit DPP-8 and DPP-9 are substantially higher than those needed for DPP-4 inhibition. tandfonline.comtga.gov.au This selectivity is important as the inhibition of DPP-8 and DPP-9 has been a topic of interest regarding potential off-target effects. portlandpress.com Unlike its interaction with DPP-4, saxagliptin does not demonstrate slow-binding kinetics with DPP-8 and DPP-9. tga.gov.au
Interactive Table:
Incretin Hormone Modulation and Downstream Effects
By inhibiting DPP-4, saxagliptin prevents the degradation of incretin hormones, GLP-1 and GIP. patsnap.comwikipedia.orgwebmd.com This leads to a 2- to 3-fold increase in the circulating levels of these active hormones. rcsb.orgdrugbank.com The elevated incretin levels result in several downstream physiological effects that contribute to improved glycemic control.
These effects include:
Stimulation of glucose-dependent insulin (B600854) secretion: Increased GLP-1 and GIP levels enhance the release of insulin from pancreatic beta cells in response to elevated blood glucose. drugbank.compatsnap.com
Suppression of glucagon (B607659) secretion: GLP-1 acts on pancreatic alpha cells to inhibit the release of glucagon, a hormone that raises blood glucose levels. drugbank.com
Delayed gastric emptying: GLP-1 slows the rate at which food moves from the stomach to the small intestine, which helps to moderate post-meal glucose spikes. europa.eu
Reduced hepatic glucose production: By suppressing glucagon, saxagliptin indirectly reduces the production of glucose by the liver. patsnap.comwebmd.com
The glucose-dependent nature of these actions means that the risk of hypoglycemia is low when saxagliptin is used as monotherapy. patsnap.comwikipedia.org
Glucagon-Like Peptide-1 (GLP-1) and Glucose-Dependent Insulinotropic Polypeptide (GIP) Levels
Following administration, saxagliptin leads to a 2- to 3-fold increase in the circulating levels of active GLP-1 and GIP. drugbank.com These incretin hormones are released from the gut in response to food intake and are pivotal in regulating glucose levels. patsnap.com The inhibition of DPP-4 by saxagliptin prolongs the activity of these hormones in the bloodstream. patsnap.com
Insulin Secretion Enhancement from Pancreatic Beta-Cells
A primary mechanism of saxagliptin is the enhancement of insulin secretion from pancreatic beta-cells in a glucose-dependent manner. tga.gov.aumedcentral.com This means that insulin release is stimulated when blood glucose concentrations are elevated. tga.gov.au In the fasting state, saxagliptin has been shown to significantly increase insulin secretion. nih.gov It also improves the responsiveness of pancreatic beta-cells to glucose in the postprandial state, leading to enhanced insulin secretion and glucose disposal after a meal. tga.gov.autga.gov.au Studies have demonstrated that saxagliptin improves beta-cell function as measured by HOMA-2β (Homeostatic Model Assessment of beta-cell function). tandfonline.com
Impact on Glucose Homeostasis Pathways
The molecular and biochemical actions of saxagliptin translate into significant improvements in the key markers of glucose control.
Fasting Plasma Glucose Regulation
Clinical studies have consistently shown that saxagliptin effectively lowers fasting plasma glucose (FPG) concentrations. medcentral.comeuropa.eu In a 24-week study of obese patients with pre-diabetes, those receiving saxagliptin showed a significant decrease in FPG compared to a control group. nih.gov Even in the early stages of diabetes development in animal models, saxagliptin has been observed to reduce fasting plasma glucose levels. tga.gov.au
Postprandial Glucose Control
Saxagliptin demonstrates a notable effect on postprandial glucose (PPG) levels, reducing the glucose spikes that occur after meals. tandfonline.comeuropa.eu This is achieved through the combined effects of enhanced postprandial insulin secretion and suppressed glucagon release. tga.gov.autga.gov.au Studies have reported significant reductions in 2-hour postprandial glucose levels with saxagliptin treatment. tandfonline.com
Glycated Hemoglobin (HbA1c) Reductions
A key indicator of long-term glycemic control, glycated hemoglobin (HbA1c), is significantly reduced with saxagliptin therapy. tandfonline.comeuropa.eu Reductions in HbA1c have been observed when saxagliptin is used as monotherapy, in initial combination with metformin (B114582), or as an add-on therapy to other oral antidiabetic agents. europa.euresearchgate.netnih.gov The extent of HbA1c reduction is often greater in patients with higher baseline HbA1c levels. europa.eueuropa.eu
The following tables summarize the effects of saxagliptin on various glycemic parameters as reported in clinical trials.
Table 1: Effect of Saxagliptin on Fasting Plasma Glucose (FPG)
| Study Population | Treatment Group | Duration | Mean Change from Baseline in FPG (mg/dL) |
| Obese patients with pre-diabetes nih.gov | Saxagliptin 5 mg | 24 weeks | Significant decrease vs. control |
| Type 2 Diabetes tandfonline.com | Saxagliptin 5 mg + Metformin XR | 4 weeks | Significant mean reduction vs. placebo |
| Type 2 Diabetes europa.eu | Saxagliptin 5 mg add-on to TZD | 24 weeks | Significant improvement vs. placebo |
This table is for illustrative purposes and synthesizes findings from multiple sources. Specific numerical values for mean change can vary between studies.
Table 2: Effect of Saxagliptin on Postprandial Glucose (PPG)
| Study Population | Treatment Group | Duration | Outcome |
| Type 2 Diabetes tandfonline.com | Saxagliptin 5 mg + Metformin XR | 4 weeks | Significant mean reduction in 2-hour PPG vs. placebo |
| Type 2 Diabetes europa.eu | Saxagliptin 5 mg add-on to Metformin | 24 weeks | Significant improvement in PPG vs. placebo |
| Type 2 Diabetes europa.eu | Saxagliptin 5 mg add-on to TZD | 24 weeks | Significant improvement in PPG vs. placebo |
This table is for illustrative purposes and synthesizes findings from multiple sources. The magnitude of PPG reduction can vary based on the specific meal challenge and patient population.
Table 3: Effect of Saxagliptin on Glycated Hemoglobin (HbA1c)
| Study Population | Treatment Group | Duration | Adjusted Mean Change from Baseline in HbA1c (%) |
| Non-elderly patients (<65 years) tandfonline.com | Saxagliptin 5 mg | Pooled analysis | -0.67% (vs. placebo) |
| Elderly patients (≥65 years) tandfonline.com | Saxagliptin 5 mg | Pooled analysis | -0.55% (vs. placebo) |
| Patients with moderate to severe renal impairment tandfonline.com | Saxagliptin 2.5 mg | 12 weeks | -0.42% (vs. placebo) |
| Add-on to Metformin europa.eu | Saxagliptin 5 mg + Metformin | 102 weeks | -0.8% (vs. placebo + metformin) |
| Add-on to TZD europa.eu | Saxagliptin 5 mg + TZD | 76 weeks | -0.9% (vs. placebo + TZD) |
This table presents a summary of HbA1c reduction data from various clinical trials. The specific values represent the difference in change from baseline between the saxagliptin group and the placebo group.
Preclinical Research and Experimental Models
In Vitro Studies
In vitro studies have been fundamental in characterizing the biochemical profile of saxagliptin (B632) hydrochloride, particularly its interaction with the DPP-4 enzyme and its influence on pancreatic beta-cell dynamics.
Saxagliptin is a potent and selective inhibitor of the DPP-4 enzyme. drugbank.comtga.gov.au Enzyme kinetic studies have demonstrated that it is a competitive, reversible inhibitor with a slow dissociation from the DPP-4 active site. nih.gov This prolonged binding is a key characteristic that contributes to its extended duration of action. tandfonline.com
The inhibitory activity of saxagliptin is significant, with a reported half-maximal inhibitory concentration (IC50) of 0.5 nmol/L. drugbank.com Its primary metabolite, 5-hydroxy saxagliptin, is also an active DPP-4 inhibitor, though it is about half as potent as the parent compound. drugbank.com The selectivity of saxagliptin for DPP-4 is notably high when compared to other dipeptidyl peptidases, such as DPP-8 and DPP-9, with selectivity ratios of approximately 400-fold and 75-fold, respectively. tandfonline.com
| Parameter | Value | Reference |
| IC50 | 0.5 nmol/L | drugbank.com |
| Ki (Inhibition Constant) | 1.3 nM | nih.gov |
| Dissociation Half-life (t1/2) at 37°C | 50 minutes | nih.gov |
| Selectivity vs. DPP-8 | >75-fold | tga.gov.au |
| Selectivity vs. DPP-9 | >75-fold | tga.gov.au |
Cellular assays have provided evidence that saxagliptin can have beneficial effects on pancreatic beta-cells, which are responsible for insulin (B600854) production. Studies suggest that by inhibiting DPP-4, saxagliptin increases the levels of glucagon-like peptide-1 (GLP-1), a hormone that promotes beta-cell proliferation and inhibits apoptosis (programmed cell death). frontiersin.orgresearchgate.net
In one study using a rat insulinoma (INS-1) cell line, saxagliptin treatment was shown to reduce DPP-4 activity and expression. frontiersin.org This was associated with an increase in beta-cell proliferation. frontiersin.org The pro-proliferative effect was linked to the upregulation of key cell cycle regulators, such as c-myc and cyclin D1. frontiersin.org Furthermore, the protective effects of saxagliptin on beta-cell proliferation appear to be mediated by the stromal cell-derived factor-1α (SDF-1α) and its receptor CXCR4. frontiersin.orgnih.gov When the CXCR4 receptor was silenced, the beneficial effects of saxagliptin on beta-cell proliferation were diminished. frontiersin.org
The interaction between saxagliptin and the DPP-4 active site has been elucidated through X-ray crystallography and molecular modeling. Saxagliptin forms a reversible, covalent bond with the active site of the DPP-4 enzyme. drugbank.comnih.gov Specifically, the nitrile group of saxagliptin interacts with the hydroxyl group of the serine residue at position 630 (S630) in the catalytic triad (B1167595) of the enzyme. drugbank.comnih.gov
This covalent bond formation is assisted by other key amino acid residues within the active site, particularly histidine (H740). nih.gov The 4,5-methanopyrrolidine ring of saxagliptin fits into a hydrophobic pocket (the S1 pocket) of the enzyme, where it engages in van der Waals interactions with several residues, including V711, V656, Y662, Y666, W659, and Y547. nih.gov This complex network of interactions contributes to the tight and prolonged binding of saxagliptin to the DPP-4 enzyme. nih.gov
Cellular Assays for Beta-Cell Proliferation and Apoptosis
In Vivo Animal Models of Diabetes Mellitus
Animal models of diabetes have been crucial for evaluating the physiological effects of saxagliptin hydrochloride in a living system, confirming the therapeutic potential suggested by in vitro data.
Streptozotocin (STZ)-induced diabetic rat models are commonly used to mimic type 1 and type 2 diabetes. In these models, STZ is used to destroy pancreatic beta-cells, leading to hyperglycemia. sciencepublishinggroup.commdpi.com Studies using STZ-induced diabetic rats have shown that treatment with saxagliptin can lead to significant improvements in various metabolic parameters. frontiersin.orgsciencepublishinggroup.commdpi.com
For instance, in a model of type 2 diabetes induced by a high-fat diet and a low dose of STZ, a 12-week treatment with saxagliptin resulted in a significant improvement in the pancreas's capacity for insulin secretion. frontiersin.org Histological analysis of the pancreas in these rats revealed an increased ratio of beta-cell to alpha-cell area, suggesting a restorative effect on the islet architecture. frontiersin.org Furthermore, saxagliptin treatment has been shown to reduce markers of oxidative stress and apoptosis in the kidneys of STZ-induced diabetic rats, indicating a potential protective effect against diabetic complications. sciencepublishinggroup.com
In various animal models of diabetes, including Zucker diabetic fatty rats and ob/ob mice, saxagliptin administration has been shown to improve glucose clearance and increase insulin levels. researchgate.neteuropa.eu Following an oral glucose challenge, animals treated with saxagliptin exhibit a 2- to 3-fold increase in circulating levels of active GLP-1 and glucose-dependent insulinotropic polypeptide (GIP). tga.gov.autandfonline.com
This increase in incretin (B1656795) hormones leads to enhanced glucose-dependent insulin secretion from pancreatic beta-cells. drugbank.comrcsb.org For example, in Zucker fa/fa rats, saxagliptin improved glucose clearance by 28% to 61% compared to controls. researchgate.net In a murine model of dilated cardiomyopathy, saxagliptin treatment improved oral glucose tolerance. nih.govnih.gov These findings in animal models demonstrate that saxagliptin effectively modulates glucose and insulin levels, which is consistent with its mechanism of action as a DPP-4 inhibitor.
| Animal Model | Key Findings with Saxagliptin Treatment | Reference |
| Streptozotocin-induced Diabetic Rats | Improved insulin secretion capacity, increased beta-cell to alpha-cell area ratio, reduced renal oxidative stress and apoptosis. | frontiersin.orgsciencepublishinggroup.com |
| Zucker fa/fa Rats | Improved glucose clearance by 28% to 61%. | researchgate.net |
| ob/ob Mice | Raised insulin levels and increased glucose clearance. | researchgate.net |
| Murine Model of Dilated Cardiomyopathy | Improved oral glucose tolerance. | nih.govnih.gov |
Renal and Hepatic Effects in Animal Studies
Preclinical research in various animal models has demonstrated the effects of saxagliptin on renal and hepatic function, particularly in the context of diabetes and related pathologies.
In studies involving rat models of diabetic nephropathy, saxagliptin has shown significant renal protective effects. In a streptozocin-induced diabetic rat model, treatment with saxagliptin led to an improvement in kidney function. This was evidenced by a significant reduction in blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) (Scr) levels, as well as a decrease in the urinary albumin excretion rate (UAER) compared to untreated diabetic rats. europa.eudrugbank.com These functional improvements were accompanied by positive histological changes in the kidney tissue. drugbank.com Another study using a similar diabetic rat model also reported that saxagliptin administration was associated with the downregulation of apoptotic genes, such as cleaved-caspase 3 and cleaved-PARP-1, in renal tissue, suggesting an anti-apoptotic mechanism for its nephroprotective effects. drugbank.com
The renoprotective effects of saxagliptin have also been observed in non-diabetic models of kidney injury. In a rat model of cisplatin-induced nephrotoxicity, saxagliptin administration resulted in a significant improvement in kidney function, characterized by decreased serum urea and creatinine, and reduced albuminuria. tga.gov.au Furthermore, in a rat model of renal ischaemia-reperfusion injury, saxagliptin treatment decreased markers of acute renal damage, including BUN and creatinine. fda.govresearchgate.net The protective mechanism in these models appears to be linked to the antioxidant and anti-inflammatory properties of saxagliptin. tga.gov.au
Regarding hepatic effects, preclinical studies in rat models of nonalcoholic fatty liver disease (NAFLD) and type 2 diabetes have indicated beneficial outcomes with saxagliptin treatment. In these models, saxagliptin intervention significantly improved liver function, as shown by the modulation of liver enzyme levels. nih.gov The treatment also led to a reduction in lipid droplet accumulation in hepatocytes and improved the structural integrity of the liver. nih.gov The underlying mechanism for these hepatic benefits is suggested to be related to the alleviation of hepatic oxidative stress and the regulation of apoptosis-related proteins. nih.gov
However, some preclinical investigations have also explored the potential for saxagliptin-induced liver injury. A study involving rat liver microsomes identified the formation of reactive metabolites of saxagliptin that could covalently bind to thiol groups, indicating a potential mechanism for drug-induced liver injury. nih.gov
Table 1: Effects of Saxagliptin on Renal Function Parameters in a Rat Model of Diabetic Nephropathy
| Parameter | Control Group | Diabetic Mellitus (DM) Group | DM + Saxagliptin Group |
|---|---|---|---|
| Plasma Glucose (mmol/L) | Normal | Significantly Increased | Significantly Decreased vs. DM |
| Blood Urea Nitrogen (BUN) (mmol/L) | Normal | Significantly Increased | Significantly Decreased vs. DM |
| Serum Creatinine (Scr) (µmol/L) | Normal | Significantly Increased | Significantly Decreased vs. DM |
| Urinary Albumin Excretion Rate (UAER) (µg/24h) | Normal | Significantly Increased | Significantly Decreased vs. DM |
Data derived from studies in streptozocin-induced diabetic rats. europa.eudrugbank.com
Toxicological and Safety Pharmacology Studies in Preclinical Development
Cardiovascular System Safety Pharmacology
A comprehensive nonclinical safety program was conducted to evaluate the cardiovascular effects of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin. These studies, encompassing in vitro and in vivo models in rats, dogs, and monkeys, did not reveal any significant adverse effects on the cardiovascular system. researchgate.nettga.gov.au
In vitro studies demonstrated that neither saxagliptin nor its major metabolite had an effect on ligand binding to various receptors and ion channels, including potassium channels, which are crucial for cardiac action potential. researchgate.nettga.gov.au Furthermore, there was no impact on the action potential duration in these in vitro assays. researchgate.nettga.gov.au
In vivo safety pharmacology and toxicology studies in animals showed no changes in the cardiac conduction system, blood pressure, or heart rate following saxagliptin administration. researchgate.nettga.gov.au Additionally, there were no observed effects on cardiac contractility, heart weight, or cardiac histopathology in these animal models. researchgate.nettga.gov.au A review of the non-clinical profile of saxagliptin, as reported by the European Medicines Agency, concluded that no significant findings were reported from safety pharmacology studies, and therefore no adverse effects on the cardiovascular system were anticipated in humans. europa.eu
In Vitro and In Vivo Toxicology of Metabolites and Degradants
The metabolism of saxagliptin has been studied in various species, including mice, rats, dogs, and monkeys. The primary metabolic pathway involves hydroxylation to form the active metabolite, 5-hydroxy saxagliptin. drugbank.com In vivo studies have identified a large number of metabolites, with 46 detected in animal models. europa.eu
In vitro studies using rat liver microsomes have investigated the formation of reactive metabolites. These studies revealed that saxagliptin can form reactive intermediates that have the potential to bind to endogenous molecules like L-cysteine and glutathione (B108866). nih.gov Specifically, saxagliptin was found to produce thiazoline-containing cysteine adducts. nih.gov This covalent binding to thiol groups of cysteine residues suggests a potential mechanism for idiosyncratic drug-induced liver injury. nih.gov
Regarding degradants, saxagliptin can undergo intramolecular cyclization in solution to form a cyclic amidine, BMS-537679. nih.gov This degradation product was also found in human plasma samples during clinical studies. nih.gov Toxicological studies were conducted on lots of saxagliptin containing this impurity, and the results indicated that the toxicity profile was similar to that of saxagliptin alone, suggesting that this degradant is not independently toxic in vivo. nih.gov Another degradant, formed from the cyclization of the major metabolite, is BMS-743894. nih.gov Both of these degradants were found to be well-represented in the animal species used for the main toxicology studies. nih.gov
Table 2: Summary of Preclinical Toxicological Findings for Saxagliptin Metabolites and Degradants
| Compound | Type | Preclinical Finding | Species/System | Implication |
|---|---|---|---|---|
| 5-hydroxy saxagliptin | Active Metabolite | Less potent DPP-4 inhibitor than saxagliptin. nih.gov | In vivo (rats) | Contributes to pharmacology, low toxicological concern. |
| Thiazoline-containing adducts | Reactive Metabolites | Formed via covalent binding to L-cysteine. nih.gov | In vitro (rat liver microsomes) | Potential for idiosyncratic drug-induced liver injury. |
| BMS-537679 | Degradant | Formed by intramolecular cyclization of saxagliptin. nih.gov | In vivo | Considered not to be independently toxic. |
| BMS-743894 | Degradant | Formed by cyclization of 5-hydroxy saxagliptin. nih.gov | In vivo | Represented in toxicology study species. |
Pharmacological Characterization
Pharmacokinetics of Saxagliptin (B632) Hydrochloride
The pharmacokinetic properties of saxagliptin and its primary active metabolite, 5-hydroxy saxagliptin, have been well-documented in both healthy individuals and patients with type 2 diabetes. fda.gov Key parameters such as maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) demonstrate a proportional increase with doses ranging from 2.5 mg to 400 mg. fda.goveuropa.eu Upon repeated once-daily administration, neither saxagliptin nor its active metabolite show significant accumulation. fda.govastrazeneca.ca
Absorption and Bioavailability
Following oral administration, saxagliptin is rapidly absorbed, with peak plasma concentrations (Cmax) of the parent drug typically reached within two hours in a fasted state. europa.eutga.gov.au The absolute oral bioavailability of saxagliptin is estimated to be at least 75%. tga.gov.aueuropa.eu While administration with a high-fat meal can slightly delay the time to reach Cmax by about 20 to 30 minutes and increase the total exposure (AUC) by approximately 27%, these changes are not considered clinically significant. fda.goveuropa.eutga.gov.au Therefore, saxagliptin can be taken with or without food. fda.gov
Distribution and Protein Binding
Saxagliptin exhibits a volume of distribution greater than that of total body water, suggesting distribution into extravascular tissues. nih.goveuropa.eu In human serum, the in vitro protein binding of both saxagliptin and its major metabolite, 5-hydroxy saxagliptin, is negligible (less than 10%). fda.govastrazeneca.cadrugbank.com This low level of protein binding indicates that changes in blood protein levels due to various disease states are unlikely to affect the disposition of saxagliptin. fda.govastrazeneca.catga.gov.au
Metabolism and Metabolite Profile
The metabolism of saxagliptin is a key determinant of its pharmacokinetic profile, primarily occurring in the liver. ontosight.ai
The primary pathway for saxagliptin metabolism is mediated by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system. fda.govastrazeneca.cadrugbank.comnih.gov These enzymes are responsible for the biotransformation of saxagliptin into its various metabolites. europa.euwjgnet.com Kinetic studies have shown that CYP3A4 has a catalytic efficiency approximately four times higher than that of CYP3A5 in metabolizing saxagliptin. nih.gov
Cytochrome P450 Enzyme Involvement (CYP3A4/5)
Elimination Pathways (Renal and Hepatic Excretion)
Saxagliptin and its metabolites are eliminated from the body through both renal (kidney) and hepatic (liver) pathways. astrazeneca.cadrugbank.comnih.gov Following a single oral dose of radiolabeled saxagliptin, approximately 75% of the administered radioactivity is recovered in the urine, with the remaining 22% found in the feces. europa.eutga.gov.audrugbank.com This fecal excretion represents the portion of the dose eliminated via bile and/or any unabsorbed drug. europa.eudrugbank.com
The average renal clearance of saxagliptin is higher than the estimated glomerular filtration rate, which suggests that some active renal excretion is involved in its elimination. europa.eutga.gov.au In the urine, unchanged saxagliptin and its active metabolite, 5-hydroxy saxagliptin, account for 24% and 36% of the dose, respectively. europa.eudrugbank.com
Data Tables
Table 1: Pharmacokinetic Parameters of Saxagliptin and 5-hydroxy saxagliptin
| Parameter | Saxagliptin | 5-hydroxy saxagliptin |
|---|---|---|
| Time to Peak Concentration (Tmax) | ~2 hours (fasted) | ~4 hours (fasted) |
| Absolute Bioavailability | ≥75% | - |
| Protein Binding | <10% (negligible) | <10% (negligible) |
| Mean Terminal Half-life (t1/2) | ~2.5 hours | ~3.1 hours |
| Primary Metabolizing Enzyme | CYP3A4/5 | - |
| Potency vs. Saxagliptin | - | 50% |
Data sourced from multiple studies. fda.goveuropa.eutga.gov.au
Table 2: Excretion of Saxagliptin and its Metabolites
| Excretion Route | Percentage of Administered Dose |
|---|---|
| Total in Urine | ~75% |
| Unchanged Saxagliptin | 24% |
| 5-hydroxy saxagliptin | 36% |
| Total in Feces | ~22% |
Data represents recovery of a single radiolabeled oral dose. europa.eutga.gov.audrugbank.com
Half-life Characteristics
Saxagliptin has a relatively short terminal half-life of approximately 2.5 to 3 hours. tandfonline.comfrontiersin.org Its major active metabolite, 5-hydroxy saxagliptin, has a slightly longer terminal half-life of 3.1 hours. drugbank.comnih.govfda.govfda.gov Despite the short half-life of the parent compound, saxagliptin's pharmacodynamic effect, specifically the inhibition of the DPP-4 enzyme, is prolonged. tandfonline.com One study noted an elimination half-life of 6.13 hours in rats with Type 2 Diabetes Mellitus. nih.gov
Table 1: Half-life of Saxagliptin and its Active Metabolite
| Compound | Mean Plasma Terminal Half-life (t½) |
|---|---|
| Saxagliptin | 2.5 hours drugbank.comnih.govfda.govfda.govprobes-drugs.org |
| 5-hydroxy saxagliptin | 3.1 hours drugbank.comnih.govfda.govprobes-drugs.org |
Pharmacodynamics of Saxagliptin Hydrochloride
Duration of DPP-4 Inhibition
Saxagliptin demonstrates a prolonged inhibition of the dipeptidyl peptidase-4 (DPP-4) enzyme, which supports a once-daily dosing regimen. drugbank.comnih.govnih.gov The inhibition of DPP-4 enzyme activity has been shown to last for a 24-hour period. drugbank.comnih.govfda.gov Even with a short half-life, the dissociation of saxagliptin from the DPP-4 active site is slow, with a half-life of approximately 50 minutes, contributing to its extended duration of action. tandfonline.comresearchgate.net This tight, reversible binding is a key factor in its prolonged enzyme inhibition. tandfonline.com The half-life of plasma DPP-4 inhibition with a 5 mg dose is approximately 27 hours. nih.gov
Dose-Dependent Effects on DPP-4 Activity
The inhibition of plasma DPP-4 activity by saxagliptin is dose-dependent. nih.govtandfonline.comnih.goveuropa.eu Studies have shown that saxagliptin inhibits plasma DPP-4 activity over a dose range of 2.5 mg to 400 mg once daily. tandfonline.comresearchgate.net At 24 hours after administration, a 2.5 mg dose resulted in 50% inhibition of DPP-4 activity, while a 400 mg dose led to 79% inhibition. tandfonline.comresearchgate.netnih.gov Doses of 150 mg and higher have been observed to produce the same level of maximal inhibition. nih.govresearchgate.net
Table 2: Dose-Dependent Inhibition of DPP-4 by Saxagliptin at 24 Hours
| Dose | DPP-4 Inhibition |
|---|---|
| 2.5 mg | 50% tandfonline.comresearchgate.netnih.gov |
| 400 mg | 79% tandfonline.comresearchgate.netnih.gov |
Impact on GLP-1 and GIP Levels Post-Administration
By inhibiting the DPP-4 enzyme, saxagliptin leads to an increase in the circulating levels of active glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). nih.govtandfonline.comnih.govmedcentral.com Following an oral glucose load or a meal, this inhibition results in a two- to three-fold increase in the levels of these incretin (B1656795) hormones. drugbank.comnih.govfda.govtandfonline.comnih.govresearchgate.netnih.gov This elevation in active GLP-1 and GIP is a key mechanism through which saxagliptin exerts its glucose-lowering effects. tandfonline.comnih.govmedcentral.com
Clinical Efficacy and Outcomes in Type 2 Diabetes Mellitus
Monotherapy Studies of Saxagliptin (B632) Hydrochloride
Clinical trials have demonstrated the efficacy of saxagliptin hydrochloride as a monotherapy for treatment-naive patients with T2DM. A pooled analysis of four phase 3, double-blind, placebo-controlled trials showed that after 24 weeks, saxagliptin at doses of 2.5 mg and 5 mg resulted in statistically significant reductions in glycated hemoglobin (HbA1c) compared to placebo. The mean change from baseline in HbA1c was -0.66% for the 2.5 mg dose and -0.64% for the 5 mg dose, compared to -0.13% for placebo. These findings were consistent across various patient subgroups, including different races, sexes, and age groups.
In one of these trials involving 401 treatment-naive patients with a mean baseline HbA1c of 7.9%, saxagliptin monotherapy at 2.5 mg, 5 mg, and 10 mg daily for 24 weeks led to significant decreases in HbA1c from baseline by -0.43%, -0.46%, and -0.54%, respectively, compared to a 0.19% increase with placebo. nih.gov Furthermore, a higher proportion of patients treated with saxagliptin 5 mg and 10 mg achieved the therapeutic target of HbA1c < 7% (38% and 41%, respectively) compared to placebo (24%). nih.gov The studies also reported significant reductions in fasting plasma glucose (FPG) and postprandial glucose (PPG) levels. nih.govnih.gov
The efficacy of saxagliptin monotherapy has been shown to be sustained over longer periods. Long-term studies have indicated that the glycemic control achieved with saxagliptin is maintained for up to 52 weeks. dovepress.com
Table 1: Efficacy of this compound Monotherapy at 24 Weeks Data based on a pooled analysis of four phase 3 clinical trials.
| Efficacy Endpoint | Saxagliptin 2.5 mg (n=2.5 mg) | Saxagliptin 5 mg (n=5 mg) | Placebo (n=placebo) |
| Adjusted Mean Change in HbA1c from Baseline (%) | -0.66 | -0.64 | -0.13 |
| Adjusted Mean Change in FPG from Baseline (mg/dL) | -15 | -9 | +6 |
| Proportion of Patients Achieving HbA1c < 7% (%) | 35 | 38 | 24 |
Add-on Combination Therapy Studies
The clinical utility of this compound has been further established in numerous studies where it was used as an add-on agent to other common antihyperglycemic medications.
When added to metformin (B114582) hydrochloride therapy in patients with inadequate glycemic control, saxagliptin has consistently demonstrated significant improvements in glycemic parameters. diabetesjournals.orguliege.be In a 24-week, randomized, double-blind, placebo-controlled trial, patients with a mean baseline HbA1c of 8.0% on metformin monotherapy experienced significant reductions in HbA1c, FPG, and 2-hour PPG with the addition of saxagliptin 2.5 mg and 5 mg compared to placebo. nih.gov A greater percentage of patients achieved an HbA1c < 7.0% with saxagliptin 2.5 mg plus metformin (37.1%) and saxagliptin 5 mg plus metformin (43.5%) versus placebo plus metformin (16.6%). nih.gov
Another study directly compared the addition of saxagliptin to metformin with increasing the dose of metformin. Adding saxagliptin 5 mg daily to metformin XR 1500 mg resulted in a significantly greater decrease in HbA1c (-0.88%) compared to uptitrating metformin to 2000 mg daily (-0.35%) at 18 weeks. The combination therapy also led to more substantial reductions in FPG and PPG levels.
Initial combination therapy with saxagliptin and metformin has also proven effective. In a 24-week, multicenter, randomized, double-blind, active-controlled phase 3 trial, initial therapy with saxagliptin 5 mg plus metformin 500 mg led to statistically significant improvements in key glycemic parameters compared to either saxagliptin or metformin monotherapy. nih.gov
Table 2: Efficacy of Saxagliptin as Add-on Therapy to Metformin Hydrochloride at 24 Weeks
| Efficacy Endpoint | Saxagliptin 5 mg + Metformin | Placebo + Metformin |
| Adjusted Mean Change in HbA1c from Baseline (%) | -0.83 | -0.19 |
| Adjusted Mean Change in FPG from Baseline (mg/dL) | -22 | -6 |
| Adjusted Mean Change in 2-hour PPG from Baseline (mg/dL) | -45 | -13 |
| Proportion of Patients Achieving HbA1c < 7% (%) | 43.5 | 16.6 |
The addition of saxagliptin to a sulfonylurea has been shown to improve glycemic control in patients inadequately managed on a sulfonylurea alone. In a 24-week, randomized, double-blind, placebo-controlled trial, saxagliptin (2.5 mg and 5 mg daily) as an add-on to a submaximal dose of glibenclamide (7.5 mg/day) was compared with uptitrated glibenclamide plus placebo. nih.gov Saxagliptin in combination with glibenclamide provided significant improvements in HbA1c, FPG, and PPG compared to uptitrating the dose of glibenclamide. europa.eu The improvements in glycemic control with saxagliptin were sustained over a 52-week extension of this trial. nih.gov
Table 3: Efficacy of Saxagliptin as Add-on Therapy to Glibenclamide at 24 Weeks
| Efficacy Endpoint | Saxagliptin 5 mg + Glibenclamide | Uptitrated Glibenclamide + Placebo |
| Adjusted Mean Change in HbA1c from Baseline (%) | -0.66 | +0.08 |
| Adjusted Mean Change in FPG from Baseline (mg/dL) | -13 | +8 |
| Adjusted Mean Change in 2-hour PPG from Baseline (mg/dL) | -29 | -2 |
| Proportion of Patients Achieving HbA1c < 7% (%) | 22.4 | 9.1 |
Saxagliptin has also demonstrated efficacy when added to thiazolidinedione (TZD) therapy. A 24-week, randomized, double-blind, placebo-controlled trial evaluated saxagliptin as an add-on therapy in patients inadequately controlled on pioglitazone (B448) or rosiglitazone. diabetesjournals.orgoup.com At 24 weeks, the addition of saxagliptin 2.5 mg and 5 mg resulted in significant improvements in HbA1c, FPG, and PPG compared to placebo. nih.govoup.com Specifically, the adjusted mean decreases in HbA1c were -0.66% for saxagliptin 2.5 mg and -0.94% for saxagliptin 5 mg, versus -0.30% for placebo. oup.com A greater proportion of patients achieved an HbA1c < 7.0% with saxagliptin plus a TZD (42.2% for 2.5 mg and 41.8% for 5 mg) compared to placebo plus a TZD (25.6%). nih.govoup.com Long-term data from a 76-week extension of this study showed sustained efficacy. nih.gov
Table 4: Efficacy of Saxagliptin as Add-on Therapy to Thiazolidinediones at 24 Weeks
| Efficacy Endpoint | Saxagliptin 5 mg + TZD | Placebo + TZD |
| Adjusted Mean Change in HbA1c from Baseline (%) | -0.94 | -0.30 |
| Adjusted Mean Change in FPG from Baseline (mmol/L) | -1.0 | -0.2 |
| Proportion of Patients Achieving HbA1c < 7% (%) | 41.8 | 25.6 |
The efficacy and safety of adding saxagliptin to insulin (B600854) therapy, with or without metformin, have been evaluated in clinical trials. astrazenecaclinicaltrials.com In a 24-week study, which was extended to 52 weeks, the addition of saxagliptin 5 mg to ongoing insulin therapy resulted in a statistically significant reduction in HbA1c compared to placebo. nih.govbms.com At 52 weeks, the adjusted mean change from baseline in HbA1c was -0.75% for the saxagliptin group versus -0.38% for the placebo group. nih.govbms.com These improvements were consistent in patients receiving insulin with or without concomitant metformin. nih.gov A greater proportion of patients receiving saxagliptin achieved an HbA1c < 7% at 52 weeks (21.3%) compared to those receiving placebo (8.7%). nih.gov
Table 5: Efficacy of Saxagliptin as Add-on Therapy to Insulin (with or without Metformin) at 52 Weeks
| Efficacy Endpoint | Saxagliptin 5 mg + Insulin ± Metformin | Placebo + Insulin ± Metformin |
| Adjusted Mean Change in HbA1c from Baseline (%) | -0.75 | -0.38 |
| Proportion of Patients Achieving HbA1c < 7% (%) | 21.3 | 8.7 |
The combination of saxagliptin with a sodium-glucose cotransporter 2 (SGLT2) inhibitor, such as dapagliflozin (B1669812), offers a therapeutic approach that targets multiple pathophysiological pathways in T2DM. jofem.org A 24-week, multicenter, randomized, double-blind, active-controlled study assessed the efficacy of adding both saxagliptin and dapagliflozin to metformin in patients with inadequate glycemic control. bohrium.comastrazenecaclinicaltrials.com The triple therapy of saxagliptin, dapagliflozin, and metformin resulted in greater reductions in HbA1c compared to the dual therapy of either saxagliptin plus metformin or dapagliflozin plus metformin. bohrium.comdiabetesjournals.org The proportion of patients achieving an HbA1c < 7% was 41% with the triple therapy, compared to 18% with saxagliptin plus metformin and 22% with dapagliflozin plus metformin. bohrium.com This combination therapy has been associated with significant improvements in glycemic control with a low risk of hypoglycemia. researchgate.net
Table 6: Efficacy of Saxagliptin and Dapagliflozin as Dual Add-on to Metformin at 24 Weeks
| Efficacy Endpoint | Saxagliptin + Dapagliflozin + Metformin | Saxagliptin + Metformin | Dapagliflozin + Metformin |
| Adjusted Mean Change in HbA1c from Baseline (%) | -1.47 | -0.88 | -1.20 |
| Proportion of Patients Achieving HbA1c < 7% (%) | 41 | 18 | 22 |
With Insulin (with or without Metformin)
Long-Term Glycemic Control and Durability of Effect
This compound has demonstrated sustained efficacy in maintaining glycemic control over extended treatment periods in patients with type 2 diabetes mellitus. Long-term studies have shown that initial improvements in glycated hemoglobin (HbA1c) are durable.
As an add-on therapy to metformin, saxagliptin has shown a lasting effect on glycemic control. In a study that extended over four years, patients treated with saxagliptin plus metformin had a longer time to rescue or discontinuation due to inadequate glycemic control compared to those on placebo plus metformin. nih.gov From the beginning of the study to week 154, HbA1c levels decreased with saxagliptin but saw an increase with placebo. nih.gov Another trial with a 76-week follow-up confirmed that initial reductions in HbA1c, fasting plasma glucose (FPG), and postprandial glucose (PPG) with saxagliptin combined with metformin were sustained. diabetesjournals.org
A 52-week study directly comparing saxagliptin with glipizide (B1671590) as add-on therapies to metformin found that both treatments similarly reduced HbA1c. nih.gov However, a key finding related to the durability of the effect was a significantly smaller rise in HbA1c per week from week 24 to week 52 with saxagliptin compared to glipizide, suggesting a more sustained glycemic effect for saxagliptin beyond the initial 24 weeks. nih.govbiospace.com A long-term extension of this study to 104 weeks continued to show comparable HbA1c reductions between the two groups. nih.gov
The durability of saxagliptin's effect is a crucial factor in the long-term management of type 2 diabetes, a progressive condition where glycemic control can deteriorate over time. researchgate.net Studies combining saxagliptin with other agents like dapagliflozin have also shown durable glycemic control over 104 weeks compared to traditional therapies like glimepiride (B1671586). nih.gov
Table 1: Long-Term Efficacy of Saxagliptin as Add-on Therapy to Metformin
| Study/Trial | Treatment Groups | Duration | Key Efficacy Outcome |
|---|---|---|---|
| Göke et al. (104-week extension) nih.gov | Saxagliptin 5 mg + Metformin vs. Glipizide + Metformin | 104 Weeks | Adjusted mean change from baseline in HbA1c: -0.41% for saxagliptin vs. -0.35% for glipizide. |
| DeFronzo et al. (4-year safety) nih.gov | Saxagliptin + Metformin vs. Placebo + Metformin | Up to 4 Years | Longer time to rescue therapy due to inadequate glycemic control with saxagliptin. |
| Jadzinsky et al. (76-week extension) diabetesjournals.org | Saxagliptin 5 mg + Metformin vs. Metformin alone | 76 Weeks | Reductions in A1C, FPG, and PPG were sustained. |
Subgroup Analyses for Efficacy
The effectiveness of this compound has been further elucidated through various subgroup analyses, confirming its efficacy across diverse patient populations with type 2 diabetes.
Saxagliptin has proven to be effective in improving glycemic control in elderly patients (≥65 years). A pooled analysis of five placebo-controlled trials demonstrated that saxagliptin significantly reduced HbA1c, fasting plasma glucose, and postprandial glucose in this age group, with results being generally similar to those in younger patients. nih.govtandfonline.com Specifically, in older patients, the adjusted mean change in HbA1c from a baseline of 8.1% was -0.73% with saxagliptin, compared to -0.17% for placebo from a baseline of 8.0%. researchgate.net
Another study focusing on the elderly, the GENERATION trial, compared saxagliptin to glimepiride as add-on therapy to metformin over 52 weeks. nih.gov While similar proportions of patients in both groups achieved an HbA1c <7.0% without experiencing significant hypoglycemia, a notable treatment-by-age interaction was observed. nih.gov Saxagliptin was numerically superior in patients aged <75 years, whereas glimepiride was numerically superior in those aged ≥75 years. nih.gov The SAVOR-TIMI 53 trial, a large-scale cardiovascular outcomes study, also supported the glycemic efficacy of saxagliptin in the elderly, showing mean HbA1c reductions at 2 years that were consistent across different age groups. diabetesjournals.org Long-term extension studies have further confirmed the sustained efficacy of saxagliptin in older patients. nih.gov
Table 2: Efficacy of Saxagliptin in Elderly Patients (≥65 years)
| Study/Analysis | Comparison | Key Efficacy Outcome in Elderly |
|---|---|---|
| Kutner et al. (Pooled Analysis) nih.gov | Saxagliptin vs. Placebo | Placebo-corrected adjusted mean change in HbA1c: -0.60% (2.5 mg) and -0.55% (5 mg). |
| Karyekar et al. (Pooled Analysis) researchgate.net | Saxagliptin 5 mg vs. Placebo | Adjusted mean change from baseline HbA1c: -0.73% vs. -0.17%. |
| Schernthaner et al. (GENERATION Trial) nih.gov | Saxagliptin vs. Glimepiride | Similar proportion achieved HbA1c <7% without hypoglycemia (37.9% vs. 38.2%). |
| Leiter et al. (SAVOR-TIMI 53) diabetesjournals.org | Saxagliptin vs. Placebo | Mean change in HbA1c at 2 years was ~-0.66% in patients ≥65 and ≥75 years with baseline HbA1c ≥7.6%. |
Saxagliptin has demonstrated efficacy in patients with type 2 diabetes and varying degrees of renal impairment. A dedicated 12-week study with a 40-week extension period evaluated saxagliptin in patients with moderate to severe renal impairment and end-stage renal disease (ESRD). diabetesjournals.orgclinicaltrials.goveuropa.eu In this study, saxagliptin significantly lowered HbA1c levels compared to placebo. europa.eu The improvements in glycemic control were sustained over the 52-week total period. clinicaltrials.gov
A pooled analysis from nine randomized clinical trials specifically looked at patients with moderate chronic kidney disease (CKD). nih.gov The results showed that both 2.5 mg and 5 mg doses of saxagliptin significantly reduced HbA1c compared to placebo. nih.gov Furthermore, the large-scale SAVOR-TIMI 53 trial provided robust data across a spectrum of renal function. d-nb.infodiabetesjournals.orgnih.gov In a subgroup analysis of this trial, saxagliptin significantly reduced HbA1c compared with placebo at one year in patients with normal/mildly impaired renal function, moderate renal impairment, and severe renal impairment, an effect that persisted for a median of two years. d-nb.infodiabetesjournals.org Additionally, treatment with saxagliptin was associated with improvements in albumin-to-creatinine ratio (ACR), indicating a potential renal benefit. nih.govnih.gov
Table 3: Efficacy of Saxagliptin in Patients with Renal Impairment
| Study/Analysis | Patient Population | Key Efficacy Outcome |
|---|---|---|
| Nowicki et al. diabetesjournals.orgeuropa.eu | Moderate/Severe Renal Impairment & ESRD | Placebo-corrected adjusted mean change in HbA1c at 12 weeks: -0.42%. |
| Nowicki et al. (Pooled Analysis) nih.gov | Moderate Chronic Kidney Disease | Significantly reduced A1C compared to placebo. |
| Mosenzon et al. (SAVOR-TIMI 53) diabetesjournals.org | Moderate & Severe Renal Impairment | Significantly reduced HbA1c vs. placebo at 1 year, persisting through 2 years across all eGFR subgroups. |
Saxagliptin has been shown to be particularly effective in patients with higher baseline HbA1c levels. A pooled analysis of four monotherapy trials revealed a significant interaction between the treatment effect and baseline HbA1c, with greater reductions observed in patients with higher starting HbA1c values. This finding is consistent with observations for other oral antidiabetic drugs.
Another pooled analysis of five trials also identified higher baseline HbA1c as a key predictor of a greater glycemic response to saxagliptin. researchgate.net In a study of drug-naïve patients with high baseline HbA1c (8.0% to 11.0%), initial combination therapy with saxagliptin and metformin resulted in a mean HbA1c reduction of -2.9%. wiley.com This was superior to the reductions seen with saxagliptin plus acarbose (B1664774) (-2.6%) and similar to saxagliptin plus gliclazide (B1671584) MR (-2.8%). wiley.com At the end of the 24-week study, 84.9% of patients in the saxagliptin plus metformin group achieved an HbA1c of <7.0%. wiley.com These findings underscore saxagliptin's utility in managing patients who are further from their glycemic targets at the start of treatment. nih.gov
Table 4: Efficacy of Saxagliptin in Patients with High Baseline HbA1c
| Study/Analysis | Patient Population | Key Efficacy Outcome |
|---|---|---|
| Hirshberg et al. (Pooled Monotherapy) | Baseline HbA1c ≥9% | Greater treatment effect observed in patients with higher baseline HbA1c. |
| Sjostrand et al. (Pooled Responder Analysis) | Patients with higher baseline HbA1c | Higher baseline HbA1c was a significant predictor of achieving a glycemic response (HbA1c decrease ≥0.5%). |
| Chen et al. (SUCCESS Trial) wiley.com | Drug-naïve, baseline HbA1c 8.0%-11.0% | Mean change from baseline HbA1c with Saxagliptin + Metformin: -2.9%. |
Clinical Safety and Tolerability Profiles
Adverse Event Frequencies in Clinical Trials
Commonly reported adverse reactions (in ≥5% of patients on saxagliptin (B632) 5 mg and more frequently than placebo) included upper respiratory tract infection (7.7%), urinary tract infection (6.8%), and headache (6.5%). europa.eu Other AEs reported in at least 2% of patients and at a frequency at least 1% higher than placebo were sinusitis, gastroenteritis, abdominal pain, and vomiting. jmcp.org
Table 1: Adverse Events Reported in ≥5% of Patients Treated with Saxagliptin 5 mg and More Commonly than Placebo (Pooled Analysis of 5 Trials)
| Adverse Event | Saxagliptin 5 mg (N=882) | Placebo (N=799) |
|---|---|---|
| Upper Respiratory Tract Infection | 7.7% | --- |
| Urinary Tract Infection | 6.8% | --- |
| Headache | 6.5% | --- |
Data from a pooled analysis of five 24-week placebo-controlled trials. europa.eudiabetesjournals.org
Specific Adverse Events of Interest
The potential risk of pancreatitis with dipeptidyl peptidase-4 (DPP-4) inhibitors, including saxagliptin, has been a topic of significant investigation. Post-marketing reports have included cases of acute pancreatitis in patients treated with saxagliptin. europa.eumedcentral.comhsa.gov.sg
In the large-scale SAVOR-TIMI 53 trial, the incidence of adjudicated pancreatitis events was low and similar between the saxagliptin and placebo groups. europa.eunih.gov Acute pancreatitis was confirmed in 0.3% of patients in both the saxagliptin and placebo arms. europa.eunih.gov A more detailed analysis of the SAVOR data showed that definite acute pancreatitis was confirmed in 17 patients (0.2%) in the saxagliptin group versus 9 patients (0.1%) in the placebo group. nih.govdiabetesjournals.org The difference was not statistically significant. nih.gov Chronic pancreatitis was reported in 2 patients in the saxagliptin group and 6 in the placebo group. nih.govbms.com
Pancreatic cancer was also assessed in the SAVOR trial, with 5 cases reported in the saxagliptin group and 12 in the placebo group, a difference that was not statistically significant. nih.govbms.com
The cardiovascular safety of saxagliptin has been a primary focus of clinical research, particularly in the context of regulatory requirements for new antidiabetic therapies.
The SAVOR-TIMI 53 trial revealed an unexpected finding regarding the risk of hospitalization for heart failure. bjd-abcd.com In this trial, more patients in the saxagliptin group were hospitalized for heart failure compared to the placebo group (3.5% vs. 2.8%, respectively). medcentral.comnih.govahajournals.org This represented a 27% increased risk of hospitalization for heart failure with saxagliptin treatment. medcentral.comfda.gov The increased risk was most prominent during the first 12 months of therapy. ahajournals.org
Patients with pre-existing risk factors such as a history of heart failure or renal impairment were at a higher risk. bjd-abcd.comahajournals.orgfda.gov The absolute increase in the rate of hospitalization for heart failure with saxagliptin was greater in patients with a history of heart failure compared to those without. ahajournals.org
Table 2: Hospitalization for Heart Failure in the SAVOR-TIMI 53 Trial
| Treatment Group | Number of Patients Hospitalized for Heart Failure | Percentage of Patients | Hazard Ratio (95% CI) | P-value |
|---|---|---|---|---|
| Saxagliptin (N=8,280) | 289 | 3.5% | 1.27 (1.07-1.51) | 0.007 |
| Placebo (N=8,212) | 228 | 2.8% |
Data from the SAVOR-TIMI 53 trial. nih.govahajournals.org
In the SAVOR-TIMI 53 trial, saxagliptin did not increase the risk of the primary composite endpoint of major adverse cardiovascular events (MACE), which included cardiovascular death, nonfatal myocardial infarction, or nonfatal ischemic stroke. nih.govbjd-abcd.commdedge.com The rates of MACE were similar between the saxagliptin and placebo groups (7.3% and 7.2%, respectively). nih.gov
A pooled analysis of 20 clinical trials, which included patients at a lower cardiovascular risk than the SAVOR-TIMI 53 population, also found that saxagliptin was not associated with an increased risk of MACE or its individual components. mdedge.comd-nb.infonih.gov
Post-marketing reports have documented serious hypersensitivity reactions in patients treated with saxagliptin, including anaphylaxis, angioedema, and exfoliative skin conditions. medcentral.comhsa.gov.sgnih.gov The onset of these reactions has been observed within the first three months of treatment, with some cases occurring after the first dose. hsa.gov.sgnih.gov
In a pooled analysis of five studies, hypersensitivity-related events such as urticaria and facial edema were reported in 1.5% of patients receiving saxagliptin 5 mg, compared to 0.4% of patients receiving placebo. medcentral.comnih.govtandfonline.com In the SAVOR trial, the incidence of hypersensitivity reactions was 1.1% in both the saxagliptin and placebo-treated groups. europa.eupom.go.id
Hospitalization for Heart Failure
Arthralgia (Joint Pain)
Post-marketing surveillance has identified instances of severe and disabling arthralgia in patients treated with dipeptidyl peptidase-4 (DPP-4) inhibitors, including saxagliptin hydrochloride. hres.cadrugs.commayoclinic.org The onset of these symptoms has been reported to range from one day to several years after starting the medication. hres.cadrugs.com In a case report, a 55-year-old female patient developed pain in both knee joints two months after saxagliptin was added to her metformin (B114582) regimen. ijbcp.com Her knee pain gradually resolved after discontinuing saxagliptin, and other potential causes of joint pain were ruled out. ijbcp.com
The U.S. Food and Drug Administration (FDA) issued a warning regarding the risk of severe and disabling joint pain associated with DPP-4 inhibitors. fda.gov An analysis of reported cases found that saxagliptin was the second most frequently implicated drug in this class. fda.gov In these cases, the arthralgia led to significant reductions in daily activities, with some patients requiring hospitalization. fda.gov For many, symptoms appeared within a month of initiating treatment. fda.gov Discontinuation of the DPP-4 inhibitor typically led to symptom relief, although some patients experienced a recurrence of pain when restarting the same or a different drug in the same class. drugs.comfda.gov Consequently, it is recommended that healthcare providers consider DPP-4 inhibitors as a potential cause of severe joint pain and discontinue the medication if appropriate. drugs.com
Hepatic Effects and Liver Injury Potential
The potential for hepatic effects and liver injury with this compound has been evaluated in various studies. Large-scale clinical trials have generally not indicated an increased risk of elevated liver enzymes with saxagliptin compared to placebo. researchgate.netnih.gov Even at high doses, no significant deterioration in liver function was observed. researchgate.net A large cardiovascular outcomes trial also found no evidence of liver toxicity in the group receiving saxagliptin. wjgnet.com
Despite the generally favorable safety profile in clinical trials, there have been rare post-marketing reports of liver injury. nih.govmdpi.com One case report described hepatotoxicity in a patient taking a combination of saxagliptin and metformin. mdpi.com The exact mechanism for potential liver injury is not fully understood but may involve the production of a toxic or immunogenic metabolite during its metabolism by the cytochrome P450 system in the liver. nih.gov
Research into the metabolic pathways of saxagliptin has identified that it can form reactive metabolites that bind to proteins in the liver. mdpi.comresearchgate.net This covalent binding to endogenous proteins could potentially trigger an immune response, leading to drug-induced liver injury. mdpi.comresearchgate.net However, further studies are needed to confirm this mechanism in humans. mdpi.com
Currently, saxagliptin is considered to have a low likelihood of causing clinically apparent liver injury. nih.gov The instances of liver injury associated with DPP-4 inhibitors have been rare and have typically resolved after stopping the medication. nih.gov
Immunological Effects (e.g., Lymphocyte Count)
Treatment with this compound has been associated with a dose-related decrease in absolute lymphocyte count. fda.govnih.gov In a pooled analysis of five placebo-controlled clinical studies, mean decreases of approximately 100 to 120 cells/microL were observed with different doses of saxagliptin relative to placebo over a 24-week period. fda.govnih.gov Similar effects were noted when saxagliptin was used in combination with metformin. fda.govnih.gov
The proportion of patients with a lymphocyte count of 750 cells/microL or less was slightly higher in the saxagliptin groups compared to the placebo group. fda.govnih.govnih.gov While in most patients this decrease was not recurrent with continued exposure, some patients experienced a recurrence upon rechallenge, which in some cases led to discontinuation of the drug. medcentral.comfda.govnih.gov
Despite these changes in lymphocyte counts, the decreases have not been associated with clinically relevant adverse reactions or opportunistic infections. fda.goveuropa.eupom.go.id The clinical significance of this finding is not fully known. medcentral.comnih.gov It is recommended that lymphocyte counts be measured when clinically indicated, for instance, in cases of unusual or prolonged infection. medcentral.comnih.gov The effect of saxagliptin on lymphocyte counts in patients with existing lymphocyte abnormalities, such as human immunodeficiency virus (HIV), has not been studied. fda.govnih.govhres.ca
Table 1: Mean Change in Absolute Lymphocyte Count
| Treatment Group | Baseline Mean Absolute Lymphocyte Count (cells/microL) | Mean Decrease from Baseline (cells/microL) |
|---|---|---|
| Saxagliptin 5 mg | ~2200 | ~100 |
| Saxagliptin 10 mg* | ~2200 | ~120 |
| Placebo | ~2200 | No significant change |
Safety in Specific Patient Populations
Patients with Renal Impairment
The use of this compound in patients with renal impairment requires careful consideration due to its partial elimination by the kidneys. fda.govastrazeneca.ca Studies have shown that as creatinine (B1669602) clearance decreases, the exposure to saxagliptin and its active metabolite, 5-hydroxy saxagliptin, generally increases. nih.gov
In patients with moderate to severe renal impairment, including those with end-stage renal disease (ESRD) requiring hemodialysis, saxagliptin has been shown to be effective in improving glycemic control. nih.govtandfonline.com A 12-week study demonstrated that saxagliptin significantly reduced HbA1c levels compared to placebo in this patient population. tandfonline.comdiabetesjournals.org These positive effects on glycemic control were sustained over a 52-week period. droracle.ai
A pooled analysis of nine clinical trials also confirmed that saxagliptin improves glycemic control and is generally well-tolerated in patients with type 2 diabetes and moderate chronic kidney disease. nih.govnih.gov The incidence of adverse events, including hypoglycemia, was generally similar between the saxagliptin and placebo groups in these studies. fda.govnih.govnih.gov
It is recommended that renal function be assessed before initiating saxagliptin and periodically thereafter. medcentral.comastrazeneca.ca
Table 2: Summary of Saxagliptin Efficacy in Patients with Renal Impairment (12-Week Study)
| Patient Group | Adjusted Mean Change in HbA1c with Saxagliptin | Adjusted Mean Change in HbA1c with Placebo |
|---|---|---|
| Overall Renal Impairment | -0.86% | -0.44% |
| Moderate Renal Impairment | -0.64% | -0.05% |
| Severe Renal Impairment | -0.95% | -0.50% |
| End-Stage Renal Disease | -0.84% | -0.87% |
Data from a 12-week randomized controlled trial. tandfonline.com
Patients with Hepatic Impairment
This compound can be used in patients with mild to moderate hepatic impairment without dose adjustment. europa.eupom.go.idnih.goveuropa.eu The metabolism of saxagliptin is primarily mediated by the cytochrome P450 3A4/5 (CYP3A4/5) system in the liver. fda.govfda.gov
Pharmacokinetic studies in individuals with mild, moderate, or severe hepatic impairment showed that while the exposure to saxagliptin increased with the severity of impairment, the changes were not considered clinically meaningful. fda.govnih.govdroracle.aitga.gov.au Specifically, the mean peak concentration (Cmax) and area under the curve (AUC) of saxagliptin were up to 8% and 77% higher, respectively, in subjects with hepatic impairment compared to healthy individuals. fda.govdroracle.aitga.gov.au Conversely, the exposure to the active metabolite was lower in these patients. fda.govdroracle.aitga.gov.au
Clinical trials have not shown evidence of saxagliptin causing deterioration in liver function in patients with hepatic impairment. researchgate.net However, caution is advised when using saxagliptin in patients with moderate hepatic impairment, and it is not recommended for use in patients with severe hepatic impairment due to limited clinical data in this population. europa.eupom.go.idastrazeneca.caeuropa.eu
Table 3: Pharmacokinetic Changes in Patients with Hepatic Impairment
| Hepatic Impairment Severity | Change in Saxagliptin Cmax | Change in Saxagliptin AUC |
|---|---|---|
| Mild to Severe | Up to 8% higher | Up to 77% higher |
Data from single-dose studies comparing patients with hepatic impairment to healthy controls. fda.govdroracle.aitga.gov.au
Renal and Cardiovascular Protective Effects Beyond Glycemic Control
Nephroprotective Mechanisms and Outcomes
Saxagliptin (B632) has demonstrated notable protective effects on the kidneys through various mechanisms. researchgate.netnih.gov Studies suggest that these effects are, in part, independent of its glucose-lowering action. nih.govnih.gov
Reduction in Albuminuria
A consistent finding in clinical studies is the ability of saxagliptin to reduce albuminuria, a key marker of kidney damage. nih.govekb.eg In the SAVOR-TIMI 53 trial, treatment with saxagliptin was associated with an improvement in or less deterioration of albumin-to-creatinine ratio (ACR) categories from baseline to the end of the trial. nih.gov This effect was observed in patients with normoalbuminuria, microalbuminuria, and macroalbuminuria at the start of the study. nih.gov
A 12-week study involving patients with type 2 diabetes, hypertension, and albuminuria found that saxagliptin significantly reduced albuminuria by a mean of -57.9%. nih.gov This reduction was found to be independent of changes in blood pressure, glycated hemoglobin (HbA1c), or estimated glomerular filtration rate (eGFR). nih.gov Another pilot study observed a significant decline in albuminuria after 12 months of saxagliptin treatment, with the prevalence of increased albuminuria decreasing by 27% from baseline. nih.gov
The mechanism behind this reduction in albuminuria may involve the inhibition of podocyte epithelial-to-mesenchymal transition (EMT), a process that can lead to protein leakage into the urine. frontiersin.org
Impact on Glomerular Filtration Rate (GFR)
While saxagliptin has a pronounced effect on albuminuria, its impact on the glomerular filtration rate (GFR) appears to be neutral. Multiple studies, including the large-scale SAVOR-TIMI 53 trial, have shown that saxagliptin does not adversely affect eGFR. nih.govpom.go.idastrazeneca.ca In a pilot study, eGFR remained stable after 12 months of saxagliptin treatment, even as glycated hemoglobin levels decreased. nih.gov Similarly, a post-hoc analysis of nine clinical trials found that eGFR remained stable over 24 weeks of treatment. d-nb.info This stability of GFR, coupled with the reduction in albuminuria, suggests a specific protective effect on the glomerular barrier.
Anti-Oxidant and Anti-Inflammatory Effects in Renal Tissue
Saxagliptin exhibits both anti-oxidant and anti-inflammatory properties within the renal tissue, contributing to its nephroprotective effects. ekb.egekb.eg In animal models of drug-induced nephrotoxicity, saxagliptin administration led to a significant decrease in markers of oxidative stress, such as malondialdehyde (MDA), and an increase in protective antioxidants like glutathione (B108866) (GSH) and catalase. researchgate.netekb.eg
The anti-inflammatory effects are demonstrated by the reduction of pro-inflammatory markers. Studies have shown that saxagliptin can significantly lower the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in the kidneys. ekb.egnih.gov It also attenuates the upregulation of the NLRP3 inflammasome, a key component of the inflammatory response. nih.gov Furthermore, saxagliptin has been shown to decrease the expression of vascular cell adhesion molecule-1 (VCAM-1) and inducible nitric oxide synthase (iNOS) in renal tissue. researchgate.netnih.gov These actions help to reduce inflammation and subsequent tissue damage. nih.gov
Anti-Apoptotic Effects on Nephrocytes
Saxagliptin has been shown to protect kidney cells (nephrocytes) from apoptosis, or programmed cell death. nih.govnih.gov In a study on diabetic nephropathy in rats, saxagliptin treatment significantly ameliorated renal tissue and renal cell apoptosis. nih.gov This protective effect is associated with the downregulation of key apoptotic genes. nih.govnih.gov
The mechanism involves the inhibition of the caspase 3/PARP-1-dependent pathway. nih.govnih.gov Research has demonstrated that saxagliptin significantly decreases the expression of cleaved-caspase 3 and cleaved-poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov By downregulating these proteins, saxagliptin can reduce the extent of renal apoptosis and mitigate the pathological outcomes of diabetic nephropathy. nih.govnih.gov Studies have also shown a downregulation of the Bax/Bcl2 ratio, further supporting the anti-apoptotic effect of saxagliptin. nih.gov
Modulation of Renal Biomarkers (e.g., BUN, Creatinine (B1669602), MDA, GSH, Catalase, TNFα, VCAM-1, Caspase-3, PARP-1)
Consistent with its nephroprotective mechanisms, saxagliptin has been shown to favorably modulate a range of renal biomarkers.
Table 1: Effect of Saxagliptin on Renal Biomarkers
| Biomarker | Effect of Saxagliptin | Supporting Evidence |
| Blood Urea (B33335) Nitrogen (BUN) | Significant reduction | researchgate.net |
| Serum Creatinine | Significant reduction | researchgate.netekb.eg |
| Malondialdehyde (MDA) | Significant reduction in kidney tissue | researchgate.netekb.eg |
| Glutathione (GSH) | Significant increase in kidney tissue | researchgate.netekb.eg |
| Catalase | Significant increase in kidney tissue | researchgate.netekb.eg |
| Tumor Necrosis Factor-alpha (TNF-α) | Significant reduction in kidney tissue | researchgate.netekb.eg |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Significant reduction in kidney tissue | researchgate.net |
| Caspase-3 | Significant reduction in kidney content | researchgate.netnih.gov |
| Poly (ADP-ribose) polymerase-1 (PARP-1) | Significant decrease in expression | nih.govresearchgate.net |
Cardioprotective Research and Associated Mechanisms
The cardiovascular effects of saxagliptin have been a subject of extensive research, with studies exploring its potential for cardioprotection. A retrospective meta-analysis of eight clinical trials suggested that saxagliptin did not increase cardiovascular risk and even raised the possibility of a cardioprotective effect. nih.gov
However, the large-scale SAVOR-TIMI 53 trial, designed to assess cardiovascular outcomes, found that saxagliptin did not increase or decrease the rate of major adverse ischemic cardiovascular events (a composite of cardiovascular death, myocardial infarction, or ischemic stroke) compared to placebo. nih.gov An unexpected finding from this trial was a statistically significant increase in the rate of hospitalization for heart failure in the saxagliptin group (3.5% vs. 2.8% for placebo). nih.gov
Despite this, other research points to potential beneficial mechanisms. In a preclinical study on diabetic rats with isoproterenol-induced myocardial injury, saxagliptin was found to recover cardiac function and revert myocardial injury and oxidative stress levels. researchgate.net The proposed mechanism for this protection is the suppression of the AGE-RAGE pathway, which is implicated in diabetes-related cardiovascular complications. researchgate.net
Further research is needed to fully understand the complex cardiovascular effects of saxagliptin, particularly the observed increase in heart failure hospitalizations in the context of other potentially protective mechanisms. researchgate.net
Potential Mechanisms of Cardiovascular Benefit or Risk
The cardiovascular effects of saxagliptin, beyond its primary role in glycemic control, have been a subject of extensive investigation. While large-scale clinical trials have provided clarity on its safety regarding major ischemic events, they have also raised questions about its role in heart failure. Preclinical and mechanistic studies offer potential explanations for both observed risks and potential benefits, exploring pathways related to inflammation, oxidative stress, and direct cardiac and vascular function.
Clinical Trial Evidence: The SAVOR-TIMI 53 Trial
The Saxagliptin Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 (SAVOR-TIMI 53) trial was a landmark study designed to evaluate the cardiovascular safety of saxagliptin. solaci.orgclinicaltrials.gov The trial enrolled 16,492 patients with type 2 diabetes and a history of, or risk for, cardiovascular events, who were randomized to receive either saxagliptin or a placebo. clinicaltrials.govnih.gov
The results showed that, over a median follow-up of 2.1 years, saxagliptin was non-inferior to placebo for the primary composite endpoint of cardiovascular death, myocardial infarction, or ischemic stroke. nih.gov This indicated that saxagliptin does not increase the risk of these major ischemic events. solaci.orgnih.gov However, the trial did not demonstrate any superiority or cardioprotective benefit in this regard. solaci.orgahajournals.org
| Endpoint | Saxagliptin Group (N=8,280) | Placebo Group (N=8,212) | Hazard Ratio (95% CI) | P-Value |
|---|---|---|---|---|
| Primary Composite Endpoint (CV Death, Myocardial Infarction, or Ischemic Stroke) | 613 (7.3%) | 609 (7.2%) | 1.00 (0.89-1.12) | 0.99 |
| Major Secondary Composite Endpoint (CV Death, MI, Stroke, Hospitalization for Unstable Angina, Coronary Revascularization, or Heart Failure) | 1059 (12.8%) | 1034 (12.4%) | 1.02 (0.94-1.11) | 0.66 |
Data sourced from multiple references. solaci.orgnih.govacc.org
The Heart Failure Signal
A significant and unexpected finding from the SAVOR-TIMI 53 trial was a 27% increased risk of hospitalization for heart failure in the saxagliptin group compared to the placebo group. solaci.orge-dmj.orgahajournals.org This observation has been a central point of discussion regarding the cardiovascular profile of saxagliptin. nih.gov The increased risk was most pronounced in patients who had previous heart failure, an estimated glomerular filtration rate (eGFR) of 60 mL/min or less, or elevated levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) at baseline. ahajournals.orgbjd-abcd.com
| Outcome | Saxagliptin Group | Placebo Group | Hazard Ratio (95% CI) | P-Value |
|---|---|---|---|---|
| Hospitalization for Heart Failure | 289 (3.5%) | 228 (2.8%) | 1.27 (1.07-1.51) | 0.007 |
Data sourced from multiple references. solaci.orgnih.govahajournals.org
The precise mechanism behind this increased risk remains unclear, as preclinical data had not suggested a basis for such an event. clinicaltrials.govahajournals.orgbjd-abcd.com One hypothesis involves the role of dipeptidyl peptidase-4 (DPP-4) in regulating various neuropeptides. nih.gov DPP-4 is an enzyme that degrades substrates beyond incretins, including neuropeptide Y (NPY) and substance P (SP). nih.gov In heart failure, altered levels of these neuropeptides could affect adaptive cardiac remodeling. nih.gov Inhibition of DPP-4 by saxagliptin might interfere with a compensatory function of the enzyme against altered neuropeptide levels, potentially exacerbating myocardial damage in susceptible individuals. nih.gov
Potential Protective Mechanisms
Despite the concerns regarding heart failure, other research points to several potentially beneficial cardiovascular mechanisms associated with saxagliptin, primarily linked to its anti-inflammatory and anti-oxidative properties.
Anti-Inflammatory Effects: Several studies suggest that saxagliptin can exert anti-inflammatory effects. springermedicine.com Research has shown it can attenuate neuroinflammation by reducing levels of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). springermedicine.comnih.gov In human dental pulp cells, saxagliptin inhibited the lipopolysaccharide (LPS)-induced production of TNF-α, IL-1β, and IL-8 by blocking the activation of the NF-κB signaling pathway. tandfonline.com Similarly, in a rat model of doxorubicin-induced nephrotoxicity, saxagliptin alleviated inflammation by reducing TNF-α, IL-1β, and down-regulating the NLRP3 inflammasome. nih.gov
Reduction of Oxidative Stress: Saxagliptin has been shown to mitigate oxidative stress in various models. nih.govsci-hub.se In studies of traumatic brain injury, it reduced markers of oxidative stress, including oxidative DNA damage. springermedicine.comnih.gov It has also been shown to ameliorate oxidative stress by increasing levels of the antioxidant glutathione (GSH) and decreasing the production of reactive oxygen species (ROS). tandfonline.com In a swine model of heart failure with preserved ejection fraction, saxagliptin treatment was associated with decreased levels of nitrotyrosine, a marker of oxidative stress. nih.govahajournals.org
Improved Vascular Function: Preclinical evidence suggests saxagliptin may improve vascular health. In a swine model of heart failure, saxagliptin treatment prevented an increase in coronary conduit vascular stiffness. nih.govahajournals.org This effect was associated with reduced levels of advanced glycation end products (AGEs) and the inflammatory transcription factor NF-κB in perivascular adipose tissue. nih.gov
These pleiotropic effects on inflammation, oxidative stress, and vascular stiffness represent potential mechanisms of cardiovascular benefit. e-dmj.org However, the clinical significance of these preclinical findings is tempered by the results of large outcome trials, particularly the observed increased risk for hospitalization for heart failure. ahajournals.orge-dmj.org
Drug Drug Interactions and Co Administration Considerations
Interactions with Other Antidiabetic Agents (e.g., Sulfonylureas, Insulin)
The co-administration of saxagliptin (B632) with other antidiabetic agents requires careful consideration due to the potential for pharmacodynamic interactions, particularly the increased risk of hypoglycemia.
Sulfonylureas:
When saxagliptin is used in combination with a sulfonylurea (e.g., glyburide), there is an increased risk of hypoglycemia. rcsb.orgbms.com While a pharmacokinetic study showed that concomitant administration of single doses of saxagliptin (10 mg) and glyburide (B1671678) (5 mg) resulted in only minor changes in their respective plasma concentrations, the pharmacodynamic effect on blood glucose necessitates caution. medcentral.com The AUC of glyburide increased by 6%, and its Cmax increased by 16%, while the AUC of saxagliptin decreased by 2%, and its Cmax increased by 8%. medcentral.com Despite these minimal pharmacokinetic changes, a lower dose of the sulfonylurea may be required to mitigate the risk of hypoglycemia. medcentral.comeuropa.eupom.go.id
In contrast to sulfonylureas and insulin, the co-administration of saxagliptin and metformin does not appear to have clinically significant pharmacokinetic interactions. medcentral.comastrazeneca.ca One study involving single doses of saxagliptin (100 mg) and metformin (1000 mg) showed a 21% decrease in the Cmax of saxagliptin but only a 2% decrease in its AUC. medcentral.com The pharmacokinetics of metformin were not meaningfully altered. medcentral.com
Clinical Implications of Pharmacokinetic and Pharmacodynamic Interactions
The primary clinical implication of saxagliptin's pharmacokinetic interactions is the need for dose adjustments when co-administered with strong CYP3A4/5 inhibitors. drugs.comresearchgate.netnih.gov The increased exposure to saxagliptin in these situations could potentially enhance its therapeutic effect but also its side effect profile.
The pharmacodynamic interactions with insulin and sulfonylureas highlight the importance of patient monitoring and appropriate dose adjustments of the concomitant antidiabetic agent to prevent hypoglycemia. bms.compom.go.id The risk of hypoglycemia is a significant consideration, especially in patients who are already at risk or have a history of such events.
In vitro studies have confirmed that saxagliptin is a substrate for P-glycoprotein (P-gp) but is not a significant inhibitor or inducer of this transporter. drugs.com Therefore, interactions with drugs that are P-gp substrates or inhibitors are not expected to be clinically meaningful. astrazeneca.ca Furthermore, the negligible in vitro protein binding of saxagliptin and its active metabolite suggests that changes in blood protein levels due to various disease states are unlikely to affect its disposition. tga.gov.au
Future Research Directions and Unanswered Questions
Long-Term Cardiovascular and Renal Outcome Studies
The Saxagliptin (B632) Assessment of Vascular Outcomes Recorded in Patients with Diabetes Mellitus–Thrombolysis in Myocardial Infarction 53 (SAVOR-TIMI 53) trial was a landmark study that provided crucial long-term data on the cardiovascular safety of saxagliptin. escardio.orgaah.org This large, randomized, double-blind, placebo-controlled trial followed 16,492 patients with type 2 diabetes and a high risk of cardiovascular events for a median of 2.1 years. escardio.orgcasopisvnitrnilekarstvi.czahajournals.org
The primary endpoint, a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal ischemic stroke, showed no significant difference between the saxagliptin and placebo groups. escardio.orgcasopisvnitrnilekarstvi.czbmj.com Specifically, the primary outcome occurred in 7.3% of patients receiving saxagliptin compared to 7.2% of those on placebo. casopisvnitrnilekarstvi.cz However, the trial did reveal an unexpected increased risk of hospitalization for heart failure with saxagliptin (3.5%) versus placebo (2.8%). aah.orgahajournals.orgmedcentral.comfda.gov This finding was particularly prominent in patients with a history of heart failure or renal impairment. ahajournals.orgfda.gov
In terms of renal outcomes, the SAVOR-TIMI 53 trial showed that saxagliptin treatment led to improvements in or less deterioration of albumin-to-creatinine ratio (ACR) from baseline to the end of the trial. nih.gov This effect was observed across different levels of baseline renal function and did not appear to be correlated with changes in HbA1c. nih.gov However, there was no significant difference in the change in estimated glomerular filtration rate (eGFR) or in major renal safety outcomes between the saxagliptin and placebo groups. nih.gov
Table 1: Key Findings from the SAVOR-TIMI 53 Trial
| Outcome | Saxagliptin Group | Placebo Group | Hazard Ratio (95% CI) | p-value |
|---|---|---|---|---|
| Primary Composite Endpoint (CV death, non-fatal MI, non-fatal ischemic stroke) | 7.3% | 7.2% | 1.00 (0.89-1.12) | 0.99 |
| Hospitalization for Heart Failure | 3.5% | 2.8% | 1.27 (1.07-1.51) | 0.007 |
| Improvement/Less Deterioration in ACR | Statistically Significant Improvement | - | - | <0.05 |
Data sourced from multiple reports on the SAVOR-TIMI 53 trial. escardio.orgcasopisvnitrnilekarstvi.czahajournals.orgnih.gov
Future research will likely continue to dissect the mechanisms behind the observed heart failure risk and further explore the potential renal-protective effects of saxagliptin, especially in patients with varying degrees of kidney disease. nih.govastrazenecaclinicaltrials.comclinicaltrials.gov
Real-World Effectiveness and Safety Studies
While randomized controlled trials (RCTs) like SAVOR-TIMI 53 provide high-quality evidence, real-world effectiveness and safety studies are crucial for understanding how a drug performs in a broader, more diverse patient population. nih.govx-mol.com Observational and retrospective studies have been conducted to assess the performance of saxagliptin in routine clinical practice. astrazeneca.comvivli.org
One such retrospective study found no evidence of an increased risk of hospitalization for heart failure with saxagliptin compared to another DPP-4 inhibitor, sitagliptin (B1680988). astrazeneca.com These real-world data analyses are important for contextualizing the findings from RCTs and providing reassurance to clinicians and patients. astrazeneca.com
Future real-world studies will be valuable in confirming the long-term safety and effectiveness of saxagliptin, particularly in patient populations that may have been underrepresented in clinical trials.
Role in Specific Patient Subgroups (e.g., pediatric, severe comorbidities)
The use of saxagliptin in specific patient subgroups remains an area of active investigation.
Pediatric Patients: The safety and efficacy of saxagliptin in children have not been fully established. mayoclinic.org The T2NOW study, a clinical trial investigating dapagliflozin (B1669812) and saxagliptin in individuals aged 10 to 17 with type 2 diabetes, found that saxagliptin did not lead to a significant improvement in blood sugar control compared to placebo in this age group. nih.govtandfonline.com However, the treatment was generally well-tolerated. nih.govtandfonline.com Further research is needed to determine the appropriate role, if any, for saxagliptin in the pediatric population. hra.nhs.uk
Patients with Severe Comorbidities: The SAVOR-TIMI 53 trial included patients with established cardiovascular disease or multiple risk factors. aah.org Within this population, those with a history of heart failure or renal impairment were identified as being at a higher risk for hospitalization for heart failure when treated with saxagliptin. ahajournals.orgfda.gov The product monograph recommends caution when using saxagliptin in patients with severe renal impairment and does not recommend its use in patients with end-stage renal disease requiring hemodialysis. astrazeneca.ca More research is needed to understand the risk-benefit profile of saxagliptin in patients with various severe comorbidities.
Comparative Effectiveness Research with Other Antidiabetic Agents
Numerous studies have compared the efficacy and safety of saxagliptin with other antidiabetic agents.
A systematic review and meta-analysis of 30 RCTs involving nearly 30,000 patients found that saxagliptin had similar efficacy to other DPP-4 inhibitors. researchgate.netplos.orgnih.gov However, it was found to be inferior to liraglutide (B1674861) and dapagliflozin in terms of glycemic control. researchgate.netplos.orgnih.gov In a head-to-head trial, saxagliptin added to metformin (B114582) was found to be non-inferior to sitagliptin plus metformin in reducing HbA1c levels. uliege.beuliege.be
Another study comparing saxagliptin, vildagliptin, and sitagliptin as add-on therapies in Chinese patients with type 2 diabetes found no significant difference in HbA1c changes among the three groups. d-nb.info
Table 2: Comparative Glycemic Efficacy of Saxagliptin
| Comparator | Outcome | Result |
|---|---|---|
| Placebo | HbA1c Reduction | Significantly greater with saxagliptin. researchgate.netnih.gov |
| Other DPP-4 Inhibitors (e.g., Sitagliptin) | HbA1c Reduction | Similar efficacy. researchgate.netplos.orgnih.govd-nb.infotandfonline.com |
| Liraglutide | Glycemic Control | Saxagliptin was inferior. researchgate.netplos.orgnih.gov |
| Dapagliflozin | Glycemic Control | Saxagliptin was inferior. researchgate.netplos.orgnih.gov |
| Acarbose (B1664774) | Patients achieving HbA1c <7% (with metformin) | Saxagliptin was superior. researchgate.netplos.orgnih.gov |
Future comparative effectiveness research will likely focus on longer-term outcomes and cost-effectiveness to help guide treatment decisions.
Investigation of Novel Therapeutic Applications
Emerging preclinical research suggests that saxagliptin may have therapeutic potential beyond its use in type 2 diabetes. One area of interest is its potential role in neurodegenerative diseases.
A study in a rat model of Parkinson's disease found that saxagliptin improved motor performance and muscle coordination. nih.gov The proposed mechanisms for these effects include antioxidant, anti-inflammatory, anti-apoptotic, and neuroprotective actions. nih.gov Similarly, DPP-4 inhibitors like saxagliptin are being investigated for their potential neuroprotective benefits in conditions like Parkinson's disease due to their ability to improve glucose control and reduce inflammation. mdpi.com
These findings are still in the early stages, and much more research is needed to determine if saxagliptin has a viable therapeutic role in these or other novel applications.
Exploration of Resistance Mechanisms and Treatment Failures
While saxagliptin is effective for many patients, some individuals may not respond adequately or may experience treatment failure over time. researchgate.netdiabetesjournals.org The reasons for this are not fully understood and are an important area for future research.
Factors that could contribute to treatment failure include the progressive nature of type 2 diabetes, individual patient characteristics, and the presence of other medical conditions. Understanding the mechanisms of resistance could lead to more personalized treatment approaches and strategies to overcome treatment failure.
Advanced Formulation Development and Drug Delivery Systems
To improve patient adherence and potentially enhance efficacy, researchers are exploring advanced formulations and drug delivery systems for saxagliptin. The current tablet formulation has a relatively short biological half-life, which may necessitate frequent dosing. biomedpharmajournal.orgresearchgate.net
Several studies have investigated the development of microparticle-based and nanoparticle-based drug delivery systems. biomedpharmajournal.orgresearchgate.netamazonaws.combohrium.comwjpsonline.com These systems aim to create controlled-release or sustained-release formulations that could prolong the drug's action and reduce dosing frequency. biomedpharmajournal.orgresearchgate.net For example, one study successfully developed sustained-release microparticles using Eudragit S-100 as a polymer, achieving drug release for up to 12 hours. biomedpharmajournal.org Another approach involves the development of bilayer tablets containing an immediate-release form of saxagliptin and a sustained-release form of metformin. thebrpi.orgbenthamdirect.com Co-delivery systems using electrosprayed trilayer nanoparticles to encapsulate both saxagliptin and dapagliflozin are also being explored. ucl.ac.uk
These advanced formulations have the potential to improve patient compliance and therapeutic outcomes by providing more consistent plasma drug concentrations and minimizing side effects. biomedpharmajournal.orgresearchgate.net
Pharmacogenomics and Personalized Medicine Approaches
The field of pharmacogenomics, which studies how genes affect a person's response to drugs, holds significant promise for personalizing saxagliptin hydrochloride therapy. The goal is to move beyond a "one-size-fits-all" approach and tailor treatment to an individual's genetic makeup, thereby maximizing efficacy and minimizing potential risks. researchgate.net Research into the pharmacogenomics of saxagliptin is still in its nascent stages, but several key areas and genetic variants are emerging as topics of interest. tandfonline.comwjgnet.com
Saxagliptin is primarily metabolized in the liver by the cytochrome P450 3A4 and 3A5 (CYP3A4/5) enzyme system into its active metabolite, 5-hydroxy saxagliptin. nih.govnih.gov Genetic polymorphisms in the genes encoding these enzymes, particularly CYP3A4, can lead to significant inter-individual differences in enzymatic activity and, consequently, variations in drug exposure and response. researchgate.net In vitro studies have evaluated the catalytic activities of numerous CYP3A4 variants on saxagliptin metabolism to understand how these genetic differences might lead to treatment failure or adverse effects. researchgate.netresearchgate.net While variability in CYP3A5 expression due to its genetic polymorphism is considered less likely to have a major impact on saxagliptin clearance due to the much higher catalytic efficiency of CYP3A4, the interplay of these enzymes remains a crucial area of investigation. nih.gov
Genome-Wide Association Studies (GWAS) and candidate-gene studies have begun to identify potential genetic markers associated with the therapeutic response to dipeptidyl peptidase-4 (DPP-4) inhibitors as a class. A small GWAS that included patients treated with saxagliptin identified an intron variant in the PRKD1 gene (rs57803087) as being associated with a greater therapeutic response. nih.gov Other studies have pointed to variants in genes such as KCNQ1 and CDKAL1 as potentially influencing glycemic response to DPP-4 inhibitors. nih.gov However, these findings are often from studies analyzing the entire class of DPP-4 inhibitors, and larger, more specific trials are needed to validate these associations for saxagliptin specifically. nih.gov
Furthermore, research has highlighted how genetic profiles can differ across ethnic populations, which may influence treatment outcomes. For instance, a study focusing on the Indian population predicted a potential for increased drug-drug-gene interactions with saxagliptin, particularly when co-administered with proton-pump inhibitors, due to the prevalence of certain CYP2C19 variants in this population. bmj.com
Unanswered questions in this area are numerous. Future research must focus on validating the preliminary findings from GWAS in larger, more diverse patient populations. Identifying the specific risk alleles and understanding the molecular mechanisms behind these associations is critical. nih.gov Ultimately, the development of robust, clinically applicable genetic biomarkers could enable physicians to predict a patient's response to saxagliptin, allowing for a more personalized and effective approach to managing type 2 diabetes.
Table 1: Genetic Variants Potentially Associated with Response to DPP-4 Inhibitors, Including Saxagliptin
| Gene | Variant | Potential Impact on Therapy | Study Context |
| CYP3A4 | Various polymorphisms | Altered metabolism of saxagliptin, leading to inter-individual variability in drug exposure. researchgate.netresearchgate.net | In vitro studies |
| PRKD1 | rs57803087 | Associated with a greater glycemic response to DPP-4 inhibitors. nih.gov | Small Genome-Wide Association Study (GWAS) |
| GLP1R | rs6923761 | Associated with a smaller reduction in HbA1c with DPP-4 inhibitor treatment. nih.gov | Candidate gene studies (class effect) |
| KCNQ1 | rs163184 | Associated with a smaller reduction in HbA1c with DPP-4 inhibitor treatment. nih.gov | Candidate gene studies (class effect) |
Impact on Beta-Cell Function Preservation and Regeneration
A critical area of ongoing research for this compound is its potential to positively impact the health and longevity of pancreatic beta-cells. In type 2 diabetes, beta-cell function progressively declines, leading to worsening hyperglycemia. nih.gov Therapeutic strategies that can preserve or even restore beta-cell mass and function are therefore of paramount importance. nih.gov
Beta-Cell Preservation
Substantial evidence suggests that saxagliptin can help preserve beta-cell function. The large-scale SAVOR-TIMI 53 clinical trial provided key insights in this area. In this study, beta-cell function was assessed using the homeostasis model assessment 2 for beta-cell function (HOMA-2β). Over a two-year period, patients in the placebo group experienced a decrease in HOMA-2β values by 4.9%, indicating a decline in beta-cell function. In contrast, patients treated with saxagliptin showed a 1.1% increase, demonstrating a significant preservation of beta-cell function compared to placebo. nih.gov This suggests that saxagliptin may slow the natural progression of beta-cell dysfunction in type 2 diabetes. nih.gove-dmj.org
Clinical trials have also explored saxagliptin's role in preserving beta-cell function in latent autoimmune diabetes in adults (LADA), a form of autoimmune diabetes. A multi-center, randomized, controlled trial investigated adjunctive saxagliptin, both alone and in combination with vitamin D. While the primary endpoint—a change in fasting C-peptide levels—was not met, the study found that the combination of saxagliptin and vitamin D resulted in a significantly smaller decrease in the 2-hour C-peptide Area Under the Curve (AUC) compared to conventional therapy over 24 months. nih.gov This finding points to a protective effect on endogenous pancreatic beta-cell function, particularly in response to a meal stimulus. nih.gov
Beta-Cell Regeneration
The prospect of beta-cell regeneration—stimulating the growth of new beta-cells—is a key focus of preclinical research. While human studies have centered on preservation, animal models offer a glimpse into regenerative potential. Studies in high-fat diet/streptozotocin-induced diabetic rats have shown that saxagliptin treatment can significantly induce beta-cell proliferation. nih.govfrontiersin.org This was evidenced by an increased ratio of beta-cell to alpha-cell area and the upregulation of proliferation-related factors such as c-myc and cyclin D1. nih.govfrontiersin.org
A potential mechanism for this proliferative effect involves the Stromal Cell-Derived Factor-1α (SDF-1α) pathway. nih.govfrontiersin.org SDF-1α is a chemokine that can promote beta-cell survival. nih.gov As a substrate for the DPP-4 enzyme, its levels are increased when DPP-4 is inhibited by saxagliptin. Research suggests that saxagliptin treatment restores SDF-1α levels, which in turn activates the SDF-1α/CXCR4 signaling pathway. frontiersin.org This activation leads to the stimulation of downstream effectors like Akt and β-catenin, ultimately promoting beta-cell proliferation. frontiersin.org These findings suggest that DPP-4 inhibitors may have the potential to delay beta-cell failure and that SDF-1α could be a therapeutic target for beta-cell regeneration. frontiersin.org
However, it is crucial to note that findings of beta-cell proliferation and neogenesis in rodent models have not yet been consistently demonstrated in humans. oup.com Unanswered questions remain regarding whether saxagliptin can induce meaningful beta-cell regeneration in humans and what the long-term consequences of such an effect might be. Future research, including long-term clinical studies and advanced imaging techniques, is needed to clarify the full impact of saxagliptin on human beta-cell mass and to translate the promising findings from preclinical models into clinical practice. nih.gov
Table 2: Summary of Research Findings on Saxagliptin and Beta-Cell Function
| Study Type | Model/Population | Key Findings | Implication |
| Clinical Trial (SAVOR-TIMI 53) | Patients with Type 2 Diabetes | Prevented the decline in HOMA-2β values over 2 years compared to placebo (+1.1% vs. -4.9%). nih.gov | Preservation of beta-cell function. |
| Clinical Trial | Patients with Latent Autoimmune Diabetes in Adults (LADA) | Combination with Vitamin D led to a smaller decrease in 2-h C-peptide AUC vs. conventional therapy. nih.gov | Preservation of meal-stimulated beta-cell function. |
| In Vivo / In Vitro Study | Diabetic Rat Model (HFD/STZ-induced) | Induced beta-cell proliferation and upregulated proliferation markers (c-myc, cyclin D1). nih.govfrontiersin.org | Potential for beta-cell regeneration. |
| Mechanistic Study | Diabetic Rat Model / INS-1 Cells | Proliferative effect mediated by increasing SDF-1α and activating the SDF-1α/CXCR4 pathway. frontiersin.org | Elucidation of a potential regenerative mechanism. |
Q & A
How can researchers optimize analytical methods for simultaneous quantification of Saxagliptin hydrochloride in combination therapies (e.g., with Metformin or Dapagliflozin)?
Answer:
Researchers should prioritize chromatographic techniques such as HPTLC or RP-HPLC due to their specificity and reproducibility. For HPTLC, a validated method using silica gel plates with a mobile phase of acetonitrile:1% ammonium acetate (9:1 v/v) and detection at 210 nm enables simultaneous analysis of Saxagliptin (SAX), Metformin (MET), and Dapagliflozin (DAP) with linear ranges of 0.25–10 μg/band (SAX/DAP) and 0.25–25 μg/band (MET) . For HPLC, a C18 column with phosphate buffer (pH 4.5) and acetonitrile gradient elution achieves baseline separation of SAX and MET, with validation per ICH guidelines for precision (RSD <2%) and accuracy (98–102%) .
What safety protocols are critical for handling this compound in laboratory settings?
Answer:
this compound poses risks of skin sensitization and respiratory irritation. Key protocols include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid direct contact .
- Ventilation: Use fume hoods for powder handling to prevent inhalation of dust/particulates .
- Storage: Keep in airtight containers at 2–8°C, away from moisture and incompatible substances (e.g., strong oxidizers) .
- Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
What experimental design considerations are essential for developing controlled-release formulations of this compound?
Answer:
Preformulation studies should focus on:
- Solubility and Stability: Assess pH-dependent solubility (optimal at 4.5–6.5) and photostability under ICH Q1B guidelines .
- Excipient Compatibility: Screen with osmotic agents (e.g., cellulose acetate) and plasticizers (e.g., PEG 400) for bilayer tablets combining immediate-release SAX and controlled-release MET .
- In Vitro Release Testing: Use USP Apparatus II (paddle) at 50 rpm in 0.1N HCl for 2 hours followed by pH 6.8 buffer to simulate gastrointestinal conditions .
How can researchers resolve contradictions between preclinical and clinical pharmacokinetic data for this compound?
Answer:
Discrepancies often arise from species-specific DPP-4 enzyme affinity or metabolite activity. Strategies include:
- Metabolite Profiling: SAX’s active metabolite (M2) contributes 50% of DPP-4 inhibition in humans but exhibits lower potency in rodents .
- Dose Adjustments: Use allometric scaling based on body surface area and enzyme expression levels in target tissues .
- Population Pharmacokinetics: Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability in clinical trials .
What methodological approaches validate this compound’s selectivity for DPP-4 inhibition over related proteases?
Answer:
- Enzyme Assays: Compare IC₅₀ values against DPP-8 and DPP-9 using fluorogenic substrates (e.g., H-Gly-Pro-AMC). SAX shows >400-fold selectivity for DPP-4 (Ki = 0.6–1.3 nM) .
- Structural Analysis: Molecular docking studies reveal SAX’s cyanopyrrolidine group forms hydrogen bonds with DPP-4’s Glu205 and Tyr547 residues, unlike DPP-8/9 .
What stability challenges arise in this compound formulations, and how are they mitigated?
Answer:
- Hydrolysis: SAX degrades in acidic conditions (e.g., gastric pH). Use enteric coatings (e.g., Eudragit L100) for delayed release .
- Oxidation: Include antioxidants (e.g., ascorbic acid) in lyophilized parenteral formulations to prevent degradation during storage .
- Photodegradation: Protect tablets with opaque packaging (e.g., aluminum blisters) .
How should clinical trials be designed to assess Saxagliptin’s long-term cardiovascular outcomes in type 2 diabetes?
Answer:
- Endpoint Selection: Composite endpoints (e.g., MACE: cardiovascular death, nonfatal MI/stroke) aligned with FDA guidance .
- Comparator Arms: Use active controls (e.g., Sitagliptin) and adjust for baseline HbA1c variability .
- Follow-Up Duration: Minimum 2 years to detect treatment-emergent effects (e.g., heart failure risk) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
